molecular formula C14H22N2O2.ClH B027435 dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride CAS No. 100836-56-4

dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride

Cat. No.: B027435
CAS No.: 100836-56-4
M. Wt: 286.8 g/mol
InChI Key: LIVYPQDNJYBCLI-UHFFFAOYSA-N
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Description

N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride is a chemical compound with a complex structure that includes both carbamate and ester functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride typically involves the reaction of thymol with dimethylamine and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, the formation of intermediates, and the final deprotection to yield the target compound.

Industrial Production Methods

In industrial settings, the production of N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride include:

  • Dimethylamine hydrochloride
  • Diphenhydramine hydrochloride
  • Promethazine hydrochloride
  • Benzydamine hydrochloride

Uniqueness

What sets N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride apart from these similar compounds is its unique combination of functional groups and its specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

100836-56-4

Molecular Formula

C14H22N2O2.ClH

Molecular Weight

286.8 g/mol

IUPAC Name

dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-9(2)11-8-7-10(3)12(16(5)6)13(11)18-14(17)15-4;/h7-9H,1-6H3,(H,15,17);1H

InChI Key

LIVYPQDNJYBCLI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-]

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-]

Synonyms

SB-26

Origin of Product

United States

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